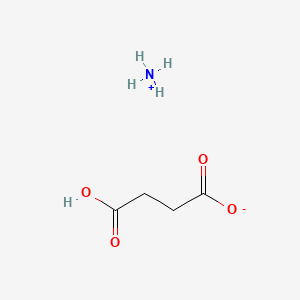
Ammonium3-carboxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium succinate(1-) is an ionic compound with the chemical formula ( \text{NH}_4^+ \text{C}_4 \text{H}_5 \text{O}_4^- ). It is derived from succinic acid, a dicarboxylic acid, and ammonium ions. . Ammonium succinate(1-) is commonly used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium succinate(1-) can be synthesized through the reaction of succinic acid with ammonium hydroxide. The reaction typically involves dissolving succinic acid in water and then adding ammonium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of ammonium succinate(1-) .
Industrial Production Methods
In industrial settings, ammonium succinate(1-) can be produced through fermentation processes. Microorganisms such as Anaerobiospirillum succiniciproducens are used to ferment glucose or other sugars, producing succinic acid. The succinic acid is then neutralized with ammonium hydroxide to form ammonium succinate(1-) .
Chemical Reactions Analysis
Types of Reactions
Ammonium succinate(1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fumaric acid.
Reduction: It can be reduced to form succinic acid.
Substitution: It can undergo substitution reactions with other ions or molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Fumaric acid
Reduction: Succinic acid
Substitution: Various substituted succinates depending on the reagents used.
Scientific Research Applications
Ammonium succinate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: It plays a role in metabolic studies due to its involvement in the Krebs cycle.
Medicine: It is used in the development of pharmaceuticals and as a buffer in biological assays.
Industry: It is used in the production of biodegradable plastics, deicing compounds, and solvents
Mechanism of Action
The mechanism of action of ammonium succinate(1-) involves its role as an intermediate in the Krebs cycle. It participates in the conversion of succinate to fumarate, catalyzed by the enzyme succinate dehydrogenase. This reaction is crucial for the production of ATP, the energy currency of the cell .
Comparison with Similar Compounds
Similar Compounds
- Sodium succinate
- Potassium succinate
- Calcium succinate
Comparison
Ammonium succinate(1-) is unique due to its ammonium ion, which can participate in hydrogen bonding, affecting its solubility and reactivity. Compared to sodium and potassium succinate, ammonium succinate(1-) has different solubility properties and can be used in different pH conditions. Calcium succinate, on the other hand, has lower solubility in water compared to ammonium succinate(1-), making it suitable for different applications .
Properties
CAS No. |
38457-08-8 |
|---|---|
Molecular Formula |
C4H9NO4 |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
azanium;4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3 |
InChI Key |
ZBALFGIGLVIXBV-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)[O-])C(=O)O.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B12514374.png)
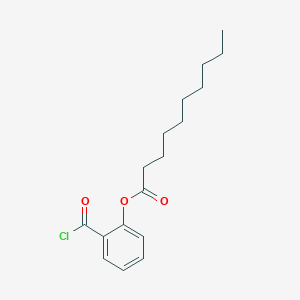

![N-(4-{2-[4-(2-{4-[bis(4-methoxyphenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-4-methoxy-N-(4-methoxyphenyl)aniline](/img/structure/B12514385.png)
![1H-Indole-1-acetamide, N-(5-chloro-2-pyridinyl)-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-](/img/structure/B12514393.png)
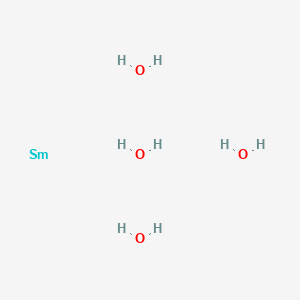
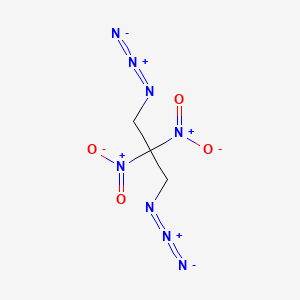

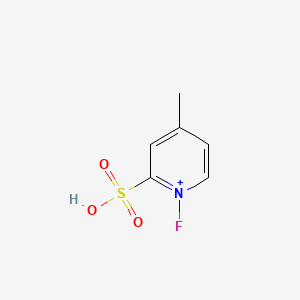
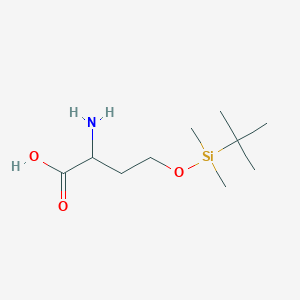

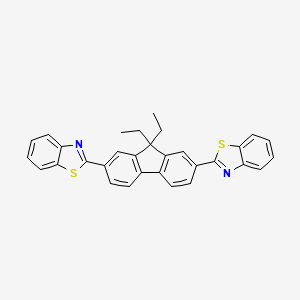
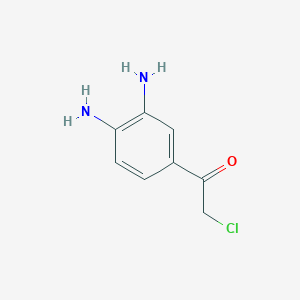
![6-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12514447.png)
